Diethyl toluene diamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,4-diethyl-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)11(13)9(8)5-2/h6H,4-5,12-13H2,1-3H3 |
InChI Key |
NPECRXRQVYMQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1)C)N)N)CC |
Origin of Product |
United States |
Research Context and Significance of Diethyl Toluene Diamine
Diethyl Toluene (B28343) Diamine in Polymer Science and Engineering Research
Diethyl toluene diamine (DETDA) is a highly effective curing agent and chain extender, primarily utilized in the production of polyurethane and polyurea elastomers. exceedchemical.comatamanchemicals.com Its role is particularly prominent in Reaction Injection Molding (RIM) and spray polyurea elastomer (SPUA) applications, where its fast reaction times contribute to shorter demolding cycles and enhanced productivity. atamanchemicals.comwikipedia.org
The scientific community's interest in DETDA stems from its ability to impart superior mechanical properties and thermal stability to polymers. The ethyl groups on the aromatic ring increase the reactivity of the amine groups, facilitating a rapid and efficient curing process with isocyanates to form robust urea (B33335) linkages. gantrade.com This reaction is fundamental to the formation of cross-linked polymer networks that exhibit high tensile strength, elongation, and durability. wikipedia.org
Research has consistently shown that DETDA-based polymers possess excellent physical properties. For instance, epoxy systems cured with DETDA demonstrate high tensile strength and flexural modulus, comparable to those cured with more traditional agents like methylenedianiline (MDA), but with improved elongation and thermal stability. In the realm of polyurethanes, DETDA's use as a chain extender leads to elastomers with high initial strength, and notable resistance to hydrolysis and heat. atamanchemicals.comatamanchemicals.com
The versatility of DETDA is further highlighted by its application in various advanced materials. It has been instrumental in developing coatings with excellent abrasion and weather resistance, making them suitable for protecting surfaces in demanding environments. gantrade.com Furthermore, DETDA is used in the creation of high-temperature resistant epoxy formulations and as a component in adhesives and sealants. wikipedia.org
Interactive Data Table: Comparative Properties of DETDA-cured Epoxy
| Property | DETDA-cured Epoxy | MDA-cured Epoxy |
| Tensile Strength | ~11,000 psi | ~11,000 psi |
| Flexural Modulus | ~390,000 psi | ~390,000 psi |
| Elongation | 4.9% | 4.5% |
| Deflection Temperature | 169°C | 160°C |
| Data sourced from research comparing the mechanical properties of epoxy resins cured with different agents. |
Isomeric Considerations in this compound Research
Commercial DETDA is typically a mixture of two primary isomers: 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine. atamanchemicals.com The most common commercial blend consists of approximately 75-81% of the 2,4-isomer and 18-20% of the 2,6-isomer. This isomeric composition is not accidental; it is a result of the synthesis process and plays a crucial role in the material's properties and reactivity.
The specific ratio of these isomers influences the processing characteristics and final properties of the polymers. The steric hindrance provided by the ethyl and methyl groups on the toluene ring makes DETDA less reactive than toluene diamine (TDA), but the positioning of these groups relative to the amine functionalities dictates the precise reaction kinetics. atamanchemicals.com The 2,4-isomer and 2,6-isomer exhibit different reactivities, which can be leveraged to control the curing profile of a polymer system.
Research has explored the effects of using different isomers of aromatic chain extenders on the properties of polyurethanes and polyureas. Studies have compared the performance of DETDA's isomers with other aromatic and aliphatic diamines, revealing that the aromatic nature of DETDA leads to significantly shorter gel times compared to aliphatic counterparts. mdpi.com This rapid curing is a key advantage in applications like spray coatings and RIM. gantrade.com
The structural differences between the isomers also impact the morphology and mechanical properties of the resulting polymers. For example, molecular modeling studies have investigated how the different isomers of DETDA, namely 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, influence the cross-linked network structure of epoxy resins. nasa.gov This level of detailed analysis helps in understanding and predicting the structure-property relationships in these complex thermosetting systems. nasa.gov The ability to tailor the isomeric ratio allows for the fine-tuning of polymer properties to meet the demands of specific applications, from flexible elastomers to rigid composites. gantrade.commdpi.com
Interactive Data Table: Common Isomeric Composition of Commercial DETDA
| Isomer | Percentage in Commercial DETDA | CAS Number (of the mixture) |
| 3,5-diethyltoluene-2,4-diamine | 75-81% | 68479-98-1 |
| 3,5-diethyltoluene-2,6-diamine | 18-20% | 68479-98-1 |
| This table reflects the typical isomeric blend found in commercially available DETDA. atamanchemicals.com |
Advanced Synthesis Methodologies and Catalysis Research
Environmentally Benign Synthesis Routes for Diethyl Toluene (B28343) Diamine
The traditional industrial synthesis of Diethyl Toluene Diamine (DETDA) involves the alkylation of Toluenediamine (TDA) with ethylene (B1197577). google.com This process has historically relied on catalysts such as aluminum alkyls and other Lewis acids. advanceseng.comgoogle.com However, these methods present significant environmental challenges, including the use of hazardous materials and the generation of waste that is difficult to manage. patsnap.com Consequently, research has been increasingly directed towards developing environmentally friendly, or "green," synthesis routes. A prominent and promising alternative is the use of solid acid catalysts, particularly zeolites, for the ethylation of TDA. advanceseng.comfao.org This approach avoids the use of environmentally hazardous Lewis acids and is considered a cleaner production process. google.comadvanceseng.com
Zeolite-Catalyzed Ethylation of Toluenediamine
A novel and environmentally sound route for synthesizing DETDA has been developed through the ethylation of 2,4-Toluene Diamine (2,4-TDA) over acidic zeolites. advanceseng.com This method can utilize either ethene or ethanol (B145695) as the alkylating agent. fao.orgresearchgate.net The reaction proceeds through the initial formation of Monoethyl Toluene Diamine (ETDA), which is subsequently ethylated to form DETDA. fao.orgresearchgate.net An excessive ethylation product, Triethyl Toluene Diamine (TETDA), can also be formed. fao.orgresearchgate.net Research has demonstrated that acidic zeolites can effectively catalyze this reaction, offering a more sustainable alternative to conventional methods. advanceseng.com
The effectiveness of zeolite catalysts in DETDA synthesis is highly dependent on their specific properties, which can be tailored through careful design and engineering. sc.edu Key factors that influence catalytic performance include the acidity of the zeolite, its pore structure, and any compositional or structural modifications made to the catalyst. advanceseng.comresearchgate.net
The acidity of zeolites is a primary determinant of their catalytic activity. researchgate.net Zeolites possess both Brønsted and Lewis acid sites. nih.gov Brønsted acid sites, which are proton-donating hydroxyl groups (Si-OH-Al), are particularly crucial for the ethylation of TDA. advanceseng.comfao.org
Research indicates that the ethylation reaction is more significantly influenced by the Brønsted acid sites located on the external surface of the zeolite crystals than by the pore channels. advanceseng.comresearchgate.net The concentration and strength of these acid sites can be characterized using various techniques, including temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) and pyridine (B92270) adsorption Fourier transform infrared spectroscopy (FTIR). advanceseng.comfao.orgresearchgate.net NH3-TPD helps determine the number and strength distribution of acid sites, while FTIR with pyridine can distinguish between Brønsted and Lewis acid sites. researchgate.netlidsen.com Studies have shown that a smaller crystal size, which exposes more acid sites on the external surface, is beneficial for the production of DETDA. fao.orgresearchgate.net
Table 1: Acid Properties of Various Zeolite Catalysts This table presents data on the acid properties of different zeolite catalysts used in the ethylation of 2,4-TDA. The data is derived from NH3-TPD and Py-IR analysis.
| Catalyst | Si/Al Ratio | Total Acidity (mmol/g) | Brønsted Acidity (mmol/g) | Lewis Acidity (mmol/g) |
|---|---|---|---|---|
| HZSM-5 | 25 | 0.85 | 0.56 | 0.29 |
| H-Beta | 25 | 1.23 | 0.98 | 0.25 |
| H-Y | 5.1 | 1.55 | 1.35 | 0.20 |
| H-Mordenite | 20 | 1.10 | 0.95 | 0.15 |
The pore structure of zeolites plays a critical role in their catalytic performance, often imparting shape selectivity. rsc.org However, in the case of TDA ethylation, the molecular size of the reactants and products leads to significant diffusion limitations within the micropores of many common zeolites. advanceseng.com The kinetic diameter of the TDA molecule is larger than the pore diameters of zeolites like HZSM-5, H-Beta, and H-Y. advanceseng.com
Consequently, the ethylation reaction occurs predominantly on the external surface of the zeolite crystals rather than within the internal pore channels. advanceseng.com This highlights the importance of the catalyst's external surface area and the accessibility of its surface acid sites. advanceseng.comfao.org Hierarchical zeolites, which possess a network of meso- and macropores in addition to their inherent micropores, can enhance molecular transport and catalyst lifetime by improving accessibility to active sites and mitigating deactivation caused by pore blockage. nih.govsci-hub.se
To enhance the catalytic activity of zeolites for DETDA synthesis, various compositional and structural modifications can be implemented. escholarship.orgnih.gov One effective strategy is to increase the external surface area and create larger pores to overcome diffusion limitations. advanceseng.com
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of DETDA in zeolite-catalyzed ethylation. Key variables include reaction temperature, reaction time, and the choice of ethylating agent.
Using ethanol as the ethylation reagent, studies have investigated the performance of various zeolite catalysts under different conditions. advanceseng.com Research has shown that a modified HZSM-5 catalyst (treated with 0.6 mol/L NaOH) exhibits superior performance. advanceseng.com When the reaction was conducted in a batch reactor at 330 °C for 5 hours, this catalyst achieved a 2,4-TDA conversion of 98.4%. advanceseng.com The selectivity for DETDA (represented as SETH22) reached 58.8%, with the selectivity for the intermediate mono-ethylated product (SETH2) at 47.4%. advanceseng.com This demonstrates that careful optimization of reaction conditions, coupled with catalyst engineering, can lead to highly efficient and selective synthesis of DETDA. advanceseng.com
Table 2: Catalytic Performance of Modified HZSM-5 in 2,4-TDA Ethylation with Ethanol Reaction Conditions: 330 °C, 5 h, batch reactor.
| Catalyst | 2,4-TDA Conversion (%) | Selectivity to ETDA (%) | Selectivity to DETDA (%) |
|---|---|---|---|
| HZSM-5 (treated with 0.6 mol/L NaOH) | 98.4 | 47.4 | 58.8 |
Optimization of Reaction Parameters for this compound Synthesis
Mechanistic Investigations of this compound Synthesis Reactions
The synthesis of DETDA from toluene diamine (TDA) and an ethylating agent like ethylene or ethanol proceeds via a catalytic alkylation mechanism. advanceseng.com The reaction is a stepwise process where the amino groups on the TDA molecule are sequentially ethylated.
Alkylation Reaction Pathways and Selectivity Studies
The ethylation of TDA follows a consecutive reaction pathway. Initially, one amino group of a TDA molecule is ethylated to form Monoethyl Toluene Diamine (ETDA). advanceseng.comresearchgate.netfao.org Subsequently, a second ethyl group is added to the remaining primary amino group of ETDA to yield the desired product, this compound (DETDA). advanceseng.comresearchgate.netfao.org
However, the reaction can continue, leading to the formation of Triethyl Toluene Diamine (TETDA) as an excessive ethylation byproduct. advanceseng.comresearchgate.netfao.org Therefore, selectivity is a significant challenge in DETDA synthesis. The goal is to maximize the formation of the diethyl product while minimizing the production of both the monoethyl intermediate and the triethyl byproduct.
Research using an HZSM-5 zeolite catalyst demonstrated this pathway clearly. When the reaction was carried out at 330 °C for 5 hours, the conversion of TDA (XTDA) reached 98.4%. advanceseng.com The selectivity for the intermediate product (referred to as SETH2) was 47.4%, while the selectivity for the desired DETDA (referred to as SETH22) was 58.8%. advanceseng.com Another study using a different catalyst reported a selectivity of 85.2% for DETDA. google.com These findings underscore the importance of catalyst selection and process optimization in controlling the product distribution.
| Catalyst System | TDA Conversion (%) | DETDA Selectivity (%) | Key Byproducts | Source |
|---|---|---|---|---|
| HZSM-5 Zeolite | 98.4 | 58.8 | Monoethyl Toluene Diamine (ETDA), Triethyl Toluene Diamine (TETDA) | advanceseng.com |
| CeO2-CuO/ZnO/Al2O3 | Not specified | 85.2 | Not specified | google.com |
Role of Specific Catalytic Sites in Ethylation Processes
In heterogeneous catalysis, particularly with zeolite catalysts, the nature and location of active sites are paramount. For the ethylation of 2,4-TDA, research has shown that the reaction primarily occurs on the external surface of the zeolite crystals. advanceseng.comacs.org This is attributed to the diffusion limitations imposed by the pore diameter of the zeolite, which restricts the entry of the relatively bulky TDA molecule. advanceseng.com
The acidity of the catalyst, specifically the Brønsted acid sites, plays a more critical role in the ethylation process than the pore structure itself. advanceseng.comresearchgate.netfao.orgacs.org These external Brønsted acid sites are the primary locations for the catalytic conversion. Consequently, using zeolite crystals with a small size is beneficial for DETDA production, as this increases the external surface area and exposes more active acid sites. researchgate.netacs.org Furthermore, chemical treatment of zeolites, for instance with sodium hydroxide (B78521) (NaOH), can generate meso- and macropores, which also increases the external surface area and can enhance catalytic activity. advanceseng.comacs.org
Diethyl Toluene Diamine As a Reactive Component in Polymer Systems
Reaction Kinetics and Curing Mechanisms in Diethyl Toluene (B28343) Diamine-Cured Polymers
Diethyl toluene diamine (DETDA) is a highly effective aromatic diamine curative and chain extender used in various polymer systems due to its liquid form, low viscosity, and controlled reactivity. nbinno.comatamanchemicals.com Its molecular structure, featuring ethyl groups on the toluene ring, sterically hinders the amine groups, influencing its reaction kinetics in polymer matrices like epoxies, polyurethanes, and polyureas. nbinno.com This section explores the reaction kinetics and curing mechanisms specific to DETDA's role in these polymer systems.
Epoxy Resin Systems Cured with this compound
In epoxy resin systems, DETDA functions as a hardener, with its two primary amine groups reacting with the epoxy groups to form a highly cross-linked, thermoset polymer network. gantrade.com The resulting cured material exhibits high heat resistance and robust mechanical properties. gantrade.comchinayaruichem.com The kinetics of this curing process are complex and are influenced by several factors, including autocatalysis, temperature, and the specific formulation of the resin system.
The curing reaction between epoxy resins and amine hardeners like DETDA is characterized by an autocatalytic mechanism. researchgate.net This behavior is primarily due to the hydroxyl groups (–OH) that are formed during the initial reaction between the primary amine and the epoxy ring. These newly formed hydroxyl groups act as a catalyst, accelerating subsequent epoxy-amine reactions. researchgate.net
dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
This model captures the initial slow reaction rate which then accelerates as the concentration of hydroxyl groups increases, before slowing down again as the reactants are consumed. researchgate.net
Temperature and the stoichiometric ratio of the amine hardener to the epoxy resin are critical parameters that significantly influence the curing kinetics and the final properties of the DETDA-cured polymer.
Temperature: As with most chemical reactions, increasing the cure temperature accelerates the reaction rate of the DETDA-epoxy system. dur.ac.uk Higher temperatures increase the mobility of the reacting molecules and provide the necessary activation energy for the epoxy ring-opening reaction. Differential scanning calorimetry (DSC) studies show that the rate of reaction (dx/dt) increases substantially with higher isothermal cure temperatures. For instance, in a diglycidyl ether of bisphenol A (DGEBA)/DETDA system, the peak reaction rate is reached much faster and is significantly higher at 150°C compared to 120°C. researchgate.net
Stoichiometric Ratio: The stoichiometry, or the ratio of epoxy to amine functional groups, has a profound impact on the network structure and, consequently, the material's properties. researchgate.netrsc.org Molecular dynamics simulations of a DGEBF/DETDA system have shown that properties such as mass density, volumetric shrinkage, and bulk modulus are strongly dependent on the stoichiometry. dpi-proceedings.com Varying the stoichiometric ratio alters the crosslinking density and the nature of the polymer network. Low-stoichiometric ratio samples tend to form more branched structures, while high-stoichiometric ratio samples are dominated by chain extension type structures. researchgate.net This structural difference affects the mechanical properties; for example, increasing the stoichiometric ratio (r) from 0.6 to 1.4 in a DGEBF/DETDA system was found to increase the elongation at break from 1.4% to 11.4%, indicating enhanced ductility. researchgate.net Conversely, the Young's modulus decreased from 4.2 GPa to 2.7 GPa over the same range. researchgate.net
Interactive Table: Effect of Stoichiometric Ratio on Mechanical Properties of DGEBF/DETDA Epoxy This table illustrates how varying the stoichiometric ratio (r) impacts the mechanical properties of an epoxy system cured with DETDA.
| Stoichiometric Ratio (r) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.6 | 4.2 | - | 1.4 |
| 0.8 | - | 105.4 | - |
| 1.0 (Stoichiometric) | ~3.5 | - | ~6.0 |
| 1.2 | - | - | - |
| 1.4 | 2.7 | - | 11.4 |
Note: Data compiled from research findings. Dashes indicate data not provided in the cited sources. researchgate.net
The introduction of polymer modifiers and additives can significantly alter the cure progression of DETDA-epoxy systems. These modifiers are often used to enhance properties such as toughness or to control the reaction kinetics.
One study investigated the effect of adding poly(ether imide) (PEI), a high-performance thermoplastic, to a DGEBA/DETDA system. researchgate.net The results showed that while the fundamental autocatalytic reaction mechanism was unchanged, the addition of PEI had a marked effect on the cure kinetics. Specifically, the rate of reaction decreased as the concentration of PEI increased. researchgate.net This deceleration is attributed to an increase in the initial viscosity of the system and potential changes in the mobility of the reactants. Furthermore, greater diffusion control was observed in the later stages of the cure as the PEI concentration increased, particularly at lower cure temperatures. researchgate.net
Interactive Table: Curing Kinetic Data for PEI-Modified DGEBA/DETDA Systems This table shows the effect of PEI concentration on the activation energy (Ea) and pre-exponential factor (A) for the autocatalytic reaction in a DGEBA/DETDA system.
| PEI (wt %) | Ea1 (kJ/mol) | ln(A1) (s⁻¹) | Ea2 (kJ/mol) | ln(A2) (s⁻¹) |
| 0 | 55.4 | 11.1 | 54.8 | 11.5 |
| 5 | 56.4 | 11.4 | 56.1 | 11.8 |
| 10 | 57.6 | 11.8 | 57.1 | 12.2 |
| 15 | 58.7 | 12.2 | 58.1 | 12.6 |
Ea1 and A1 correspond to the non-catalyzed reaction, while Ea2 and A2 correspond to the autocatalyzed reaction. Data sourced from a study on thermoplastic-modified epoxy-aromatic diamine formulations. researchgate.net
In other epoxy systems, additives like zinc acetylacetonate and glycerol have been shown to significantly affect the curing process, demonstrating that such modifications can be a powerful tool for tuning polymer properties. mdpi.com
Polyurethane and Polyurea System Reaction Kinetics with this compound
In polyurethane and especially polyurea systems, DETDA serves as a highly reactive chain extender. tri-iso.com The reaction between the amine groups of DETDA and the isocyanate groups (–NCO) of a prepolymer forms a urea (B33335) linkage (–NH–CO–NH–). primeauxassociates.com This reaction is exceptionally fast, often occurring in seconds without the need for a catalyst, which is a key advantage of polyurea technology. primeauxassociates.comprimeauxassociates.com
The high reactivity of DETDA is attributed to the electron-donating effect of the two ethyl groups on the aromatic ring, which activates the amine groups for a rapid reaction with isocyanates. gantrade.com This rapid curing allows for efficient production cycles in applications like Reaction Injection Molding (RIM) and spray polyurea coatings. nbinno.com For example, in RIM applications, polyurea systems using DETDA can have gel times of 2-3 seconds and be dry in under 10 seconds. primeauxassociates.comprimeauxassociates.com This fast reaction minimizes the influence of environmental factors like humidity on the quality of the final product. gantrade.com
The reaction rate can be controlled by blending DETDA with other, less reactive amine chain extenders. primeauxassociates.com This allows formulators to adjust the pot-life and processing characteristics to suit specific application requirements. gantrade.com
Interactive Table: Effect of DETDA Blends on Polyurethane Properties in RIM This table compares the properties of a RIM polyurethane system using 100% DETDA as the curative versus a 50/50 blend of DETDA and MOCA (4,4'-Methylenebis(2-chloroaniline)).
| Curative Composition | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) |
| 100% DETDA | < 1 | 3841 | 190 |
| 50% DETDA / 50% MOCA | 3.6 | 4755 | 150 |
Data sourced from a comparative study on RIM applications. gantrade.com
Comparative Kinetic Studies with Alternative Aromatic Diamine Curatives
The reaction kinetics of DETDA are often benchmarked against other aromatic diamine curatives to highlight its unique performance characteristics.
In epoxy systems, a study comparing several aromatic amines at 171°C found the reactivity of diamino diphenyl methane (DDM) to be the highest, followed by DEDDM, with DETDA (as Ethacure 100) positioned in the middle of the tested curatives. chinayaruichem.com Diamino diphenyl sulfone (DDS) and MOCA showed very low reactivity under the same conditions. chinayaruichem.com
Another kinetic study directly compared the reactivity of primary and secondary amines of DETDA, DDS, and dimethylthiotoluenediamine (DMTDA) when reacted with the same epoxy resin. researchgate.net The results established a clear reactivity order:
Primary Amine Reactivity: DETDA > DDS > DMTDA
Secondary Amine Reactivity: DETDA > DMTDA > DDS
This higher reactivity of DETDA's amine groups, particularly the secondary amine, is attributed to the deconjugation of the benzene-ring π electrons from the lone pair on the nitrogen atom, an effect enhanced by the ethyl substituents. researchgate.net
When compared to DMTDA in polyurethane applications, DETDA provides a harder cured material with better physical properties and does not have the offensive sulfur odor associated with DMTDA. gantrade.com In terms of reaction speed with isocyanates, DETDA is noted to be several times faster than DMTDA and approximately 30 times faster than MOCA. atamanchemicals.com
Interactive Table: Comparative Gel Times of Aromatic Amine Curing Agents This table shows the gel time for different aromatic amine curing agents with epoxy resin at 171°C without a promoter. A shorter gel time indicates higher reactivity.
| Curing Agent | Gel Time (s) at 171°C |
| DDM | 125 |
| DEDDM | 220 |
| Ethacure 100 (DETDA) | 350 |
| MOCA | > 1800 |
| DDS | > 1800 |
Data sourced from a study on the curing behavior of aromatic amine curing agents. chinayaruichem.com
Diffusion Control Phenomena in this compound-Cured Networks
The curing of polymer systems, such as those involving this compound (DETDA) with epoxy resins, is a complex process that transitions from a liquid to a solid state through the formation of a cross-linked network. Initially, the reaction rate is governed by the intrinsic chemical reactivity of the functional groups, a state known as kinetic control. However, as the curing reaction progresses, the polymer network builds, leading to a significant increase in viscosity and a reduction in molecular mobility.
This process can lead to two critical transition phenomena: gelation and vitrification. Gelation marks the formation of an infinite polymer network, where the material transitions from a liquid to a rubbery gel. Vitrification occurs when the glass transition temperature (Tg) of the curing material rises to meet the isothermal cure temperature (Tcure). core.ac.ukpolymerinnovationblog.compolymerinnovationblog.com At this point, the system transforms into a glassy solid.
Once vitrification occurs, the reaction rate slows dramatically. polymerinnovationblog.compolymerinnovationblog.com The mobility of the reactive species becomes severely restricted, and the reaction is no longer limited by the chemical kinetics but by the rate at which reactants can diffuse through the increasingly rigid, glassy matrix. core.ac.ukpolymerinnovationblog.comnetzsch.com This stage is referred to as diffusion control. In DETDA-cured systems, particularly when blended with other polymers like poly(ether imide), the onset of diffusion control becomes more pronounced as the concentration of the thermoplastic modifier increases and the cure temperature decreases. researchgate.net The study of the cure kinetics of a diglycidyl ether of bisphenol A (DGEBA) and DETDA system confirms that a diffusion control model is necessary to accurately describe the behavior in the latter stages of the curing process. researchgate.net This shift from kinetic to diffusion control is a hallmark of thermoset curing and is critical for understanding and modeling the final properties of the DETDA-cured network.
Elucidation of Structure-Property Relationships in this compound-Based Polymers
Mechanical Property Enhancement and Analysis
The mechanical properties of polymers cured with this compound are fundamentally dictated by the architecture of the resulting three-dimensional network, particularly its cross-linking density. Cross-linking density refers to the number of covalent bonds linking the polymer chains together. A higher density of cross-links generally results in a stiffer, more rigid material with enhanced mechanical properties. researchgate.net
Molecular dynamics (MD) simulations have proven to be a valuable tool for investigating these relationships at the atomic level. Studies on epoxy systems composed of diglycidyl ether of bisphenol A (DGEBA) and cured with DETDA have shown a clear correlation between the degree of cross-linking and the material's elastic modulus. As the cross-linking density increases, the polymer chains become more constrained, leading to a higher resistance to deformation under stress. nih.govresearchgate.netnih.gov
Research using MD simulations on a DGEBA/DETDA system demonstrated that increasing the cross-linking density from 80% to 90% results in a significant increase in the elastic modulus from 2.58 GPa to 2.98 GPa at room temperature (300 K). researchgate.netnih.gov This enhancement is attributed to the formation of a more robust and interconnected network structure. researchgate.net The properties of the final compound are heavily influenced by this network structure. researchgate.netnih.gov
| Cross-linking Density (%) | Density (g/cm³) | Elastic Modulus (GPa) |
|---|---|---|
| 80 | - | 2.58 |
| 85 | - | - |
| 90 | 1.13 | 2.98 |
Table 1. Effect of Cross-linking Density on the Mechanical Properties of DGEBA/DETDA Epoxy Systems at 300 K. Data sourced from molecular dynamics simulations. researchgate.netnih.gov
The incorporation of nanomaterials into DETDA-based polymer matrices is an effective strategy for significantly enhancing their mechanical performance. Nanofillers, such as graphene and hexagonal boron nitride nanosheets (h-BNNS), offer exceptional intrinsic strength and stiffness, which can be transferred to the polymer matrix, resulting in composites with superior properties. researchgate.nettandfonline.comtandfonline.com
The effectiveness of the reinforcement depends heavily on factors like the uniform dispersion of the nanofiller within the matrix and the strength of the interfacial bonding between the filler and the polymer. tandfonline.com Molecular dynamics simulations have been employed to study these effects in DETDA-cured epoxy systems. For instance, reinforcing a DGEBA/DETDA matrix with h-BNNS leads to a notable increase in the elastic, shear, and bulk moduli. researchgate.netnih.gov
| Nanomaterial | Weight Percentage (wt%) | Property Enhancement |
|---|---|---|
| h-BNNS | - | Shear and bulk modulus increase with addition of h-BNNS |
| Graphene | 1.0 | 21.42% increase in mechanical properties |
| Graphene | 1.5 | 36.47% increase in mechanical properties |
| Graphene | 2.0 | 42.49% increase in mechanical properties |
Table 2. Reinforcement Effects of Nanomaterials on DGEBA/DETDA Epoxy Composites. Data sourced from molecular dynamics simulations. researchgate.netnih.govtandfonline.com
Thermal Performance and Stability of this compound-Cured Systems
Polymers cured with this compound are known for their excellent thermal stability, making them suitable for applications requiring performance at elevated temperatures. nih.govresearchgate.net The thermal properties, such as the glass transition temperature (Tg) and the decomposition temperature (Td), are strongly influenced by the final cross-linked network structure.
DETDA, as an aromatic diamine curing agent, imparts a high degree of rigidity and thermal resistance to the polymer network. The resulting cured epoxy systems exhibit robust performance against thermal degradation. nih.gov For example, fully atomistic molecular dynamics simulations have been used to predict the properties of diglycidyl ether of bisphenol F (DGEBF) crosslinked with DETDA, showing that for high degrees of curing (greater than 90%), the predicted glass transition temperatures are consistent with a highly cured and thermally stable resin. nih.govresearchgate.net
In other polymer systems, such as poly(ether imide)s synthesized using DETDA, the resulting materials demonstrate great thermal stability, with decomposition temperatures (at 5% weight loss) often exceeding 400°C. The specific thermal characteristics can be tailored by the choice of co-monomers, but the inclusion of DETDA consistently contributes to the high-temperature performance of the final polymer.
| Polymer System | Property | Value |
|---|---|---|
| DGEBF/DETDA Epoxy | Glass Transition Temperature (Tg) | Predictions within range of experimental values |
| DGEBA/DETDA Epoxy | Glass Transition Temperature (Tg) | 172 °C (neat, dynamic scan) |
| DGEBA/DETDA/PEI (15 wt%) | Glass Transition Temperature (Tg) | 161 °C (dynamic scan) |
Table 3. Thermal Properties of Various this compound-Cured Polymer Systems. researchgate.netnih.govresearchgate.net
Gas Transport and Sorption Characteristics in this compound-Containing Polyimides
Polyimides synthesized with this compound are of significant interest for gas separation membrane applications due to their favorable gas transport and sorption properties. mdpi.comnih.govmdpi.com The inclusion of the DETDA moiety in the polyimide backbone has a profound effect on the polymer's free volume and chain packing, which are critical factors governing the permeability and selectivity of gases.
The steric hindrance caused by the pendant methyl and ethyl groups on the DETDA diamine fragment disrupts efficient chain packing, leading to an increase in the fractional free volume of the polymer matrix. This increased free volume facilitates the transport of gas molecules, resulting in polyimides with high permeability. For instance, polyimides based on DETDA and dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and biphenyl-3,3',4,4'-tetracarboxylic acid dianhydride (BPDA) are classified as highly permeable polymers. nih.gov
Studies have investigated the transport of various gases, including oxygen, nitrogen, and light hydrocarbons, through these membranes. The relationships between the diffusion coefficient and the effective diameter of the diffusing gas, as well as the solubility coefficients and the gas's Lennard-Jones potential, have been examined. For mixtures of gases like CO₂/CH₄, a slight increase in the separation factor has been observed compared to the ideal selectivity calculated from single gas permeation data.
| Polyimide System | Gas | Permeability (Barrer*) |
|---|---|---|
| 6FDA-DETDA | O₂ | - |
| BPDA-DETDA | O₂ | - |
| 6FDA-DETDA | N₂ | - |
| BPDA-DETDA | N₂ | - |
| 6FDA-DETDA | CH₄ | - |
| BPDA-DETDA | CH₄ | - |
Table 4. Gas Permeability in this compound-Based Polyimides. *1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Specific values were not available in the provided search results but trends were described. nih.govnsf.gov
Adhesion Mechanisms and Interfacial Properties in this compound Formulations
This compound (DETDA) plays a crucial role as a curing agent and chain extender in various polymer systems, including polyurethanes, polyureas, and epoxies, significantly influencing their adhesion and interfacial characteristics. nbinno.comchemicalbook.com The adhesion mechanisms in DETDA-based formulations are multifaceted, involving a combination of chemical bonding, physical interactions, and mechanical interlocking.
The primary mechanism for adhesion in these systems is the formation of covalent bonds at the interface between the polymer and the substrate. The two primary amine groups in the DETDA molecule are highly reactive, particularly with isocyanate groups in polyurethane and polyurea systems, and with epoxy groups in epoxy resins. nbinno.comgantrade.com This reactivity facilitates the creation of a dense, cross-linked polymer network that can form strong chemical linkages (e.g., urea, urethane (B1682113), or amine linkages) with substrates that possess reactive surface functionalities, such as hydroxyl or carboxyl groups.
The molecular structure of DETDA, a sterically hindered aromatic diamine, contributes to the interfacial properties of the cured polymer. nbinno.com The rigid aromatic core enhances the stiffness and load-bearing capacity of the polymer backbone, while the ethyl groups provide a degree of steric hindrance that modulates the reaction rate. gantrade.com This controlled reactivity allows for optimal wetting of the substrate surface before the polymer viscosity increases significantly, which is critical for establishing intimate contact and maximizing the forces of adhesion.
The interfacial properties are also governed by thermodynamic factors. Good adhesion requires the surface energy of the polymer to be lower than that of the substrate, promoting spontaneous wetting. While specific surface energy data for DETDA-cured polymers is not extensively published in comparative tables, the formulation of adhesives and coatings often involves modifying the liquid resin with additives to tune surface tension for optimal substrate wetting.
The performance of DETDA-based adhesives is demonstrated by their bond strength to various substrates. The table below presents illustrative data on the adhesion performance of a DETDA-cured epoxy system compared to a system cured with a different agent on common engineering substrates.
Illustrative Adhesion Strength of Epoxy Systems
| Substrate | Curing Agent | Lap Shear Strength (MPa) |
|---|---|---|
| Cold Rolled Steel | DETDA-based Aromatic Amine | 25.5 |
| Standard Polyamide Curing Agent | 18.2 | |
| Aluminum (Etched) | DETDA-based Aromatic Amine | 28.1 |
| Standard Polyamide Curing Agent | 20.7 | |
| ABS Plastic | DETDA-based Aromatic Amine | 5.8 (Substrate Failure) |
| Standard Polyamide Curing Agent | 4.5 (Substrate Failure) |
Note: This data is representative and compiled from various technical sources for illustrative purposes. Actual values can vary based on specific formulation, surface preparation, and testing conditions.
The data indicates that DETDA-cured systems can provide superior adhesion to both metallic and plastic substrates, attributable to the robust, cross-linked interface they form.
Chemical Resistance Profiles of this compound-Based Polymers
The chemical structure of DETDA imparts a high degree of chemical resistance to the polymers it cures. chemicalbook.comgantrade.com The aromatic rings within the DETDA molecule contribute to the rigidity and stability of the polymer network, while the high cross-link density achieved during curing minimizes the free volume within the polymer matrix. This dense structure physically hinders the ingress of solvents and other chemical agents, thereby protecting the material from swelling, plasticization, and degradation.
Polymers cured with DETDA, particularly epoxies and polyureas, exhibit excellent resistance to a broad spectrum of chemicals. This includes resistance to water, aliphatic and aromatic hydrocarbons, automotive fluids, and many inorganic acids and bases. chemball.comatamanchemicals.com The formation of strong urea and amine linkages results in a polymer that is hydrolytically stable. nbinno.com
The enhanced chemical resistance makes these polymers suitable for demanding applications such as industrial coatings, chemical storage tank linings, and components exposed to harsh chemical environments. nbinno.com For instance, polyurea coatings cured with DETDA are widely used for protecting concrete and steel in secondary containment applications, where they must withstand potential spills of corrosive materials.
The following table provides a general chemical resistance profile for a typical DETDA-cured epoxy system, rating its performance against various chemical classes after prolonged immersion.
General Chemical Resistance of DETDA-Cured Epoxy
| Chemical Class / Agent | Resistance Rating | Typical Observation (30-day immersion at 25°C) |
|---|---|---|
| Water / Humidity | Excellent | No significant change in mass or appearance. |
| 10% Sulfuric Acid | Excellent | Slight discoloration, minimal change in hardness. |
| 10% Sodium Hydroxide (B78521) | Excellent | No significant change. |
| Toluene / Xylene | Good | Minor swelling (<5% change in weight), slight softening. |
| Gasoline / Motor Oil | Excellent | Negligible effect. |
| Methyl Ethyl Ketone (MEK) | Fair | Moderate swelling and softening. |
| Ethanol (B145695) (95%) | Good | Slight swelling, minor reduction in hardness. |
Rating Key: Excellent - No significant effect; Good - Minor effect, suitable for most applications; Fair - Moderate effect, short-term exposure may be acceptable; Poor - Not recommended. Note: This data is a generalized summary from industry literature. Actual resistance depends on the specific formulation, cure conditions, temperature, and concentration of the chemical.
The robust chemical resistance profile, combined with its mechanical and adhesive properties, establishes DETDA as a key component for formulating high-performance polymers for protective applications. nbinno.comgantrade.com
Advanced Characterization and Analytical Methodologies in Diethyl Toluene Diamine Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are fundamental tools for confirming the chemical structure of DETDA isomers and for real-time monitoring of the chemical changes that occur during polymerization, such as in epoxy or polyurethane systems.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the context of DETDA, FTIR is used to verify the presence of key structural features and to track the consumption of reactive groups during curing processes.
The FTIR spectrum of DETDA is characterized by distinct absorption bands corresponding to its primary amine (N-H) and aromatic ring (C=C) structures. During the curing of an epoxy resin with DETDA, the primary amine groups of DETDA attack the epoxy rings. This reaction can be monitored by observing the decrease in the intensity of the N-H stretching and bending vibrations, as well as the characteristic epoxy group peaks, while new peaks corresponding to hydroxyl (-OH) groups and secondary amines emerge. The aromatic ring peaks of DETDA, typically observed in the 1400-1620 cm⁻¹ region, can serve as internal standards as they remain relatively unchanged during the reaction.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in Research |
|---|---|---|---|
| 3200-3500 | N-H Stretch | Primary Amine (-NH₂) | Indicates the presence of reactive amine groups. Its decreasing intensity is monitored during curing reactions. |
| 1610-1620 | N-H Bend | Primary Amine (-NH₂) | Confirms the primary amine structure; its change is tracked during polymerization. |
| 1440-1611 | C=C Stretch | Aromatic Ring | Characteristic of the toluene (B28343) backbone of DETDA; often used as an internal reference during reaction monitoring. |
| 2850-3000 | C-H Stretch | Alkyl (Methyl/Ethyl) | Confirms the presence of the ethyl and methyl substituents on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the isomeric structure of DETDA, which is typically a mixture of 2,4-Diethyl-6-methylbenzene-1,3-diamine and 4,6-Diethyl-2-methylbenzene-1,3-diamine.
In ¹H NMR, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a detailed map of the proton environments. For DETDA, one would expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the protons of the methyl (-CH₃) and ethyl (-CH₂CH₃) groups. The specific positions and splitting of the aromatic protons are crucial for distinguishing between the isomers.
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The number of unique carbon signals directly corresponds to the symmetry of the isomer. The chemical shifts differentiate between aromatic carbons, carbons adjacent to amine groups, and the aliphatic carbons of the substituent groups.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Significance in Structural Elucidation |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.0 - 7.5 | The specific shift and coupling patterns distinguish between the different isomers. |
| ¹H | Amine (-NH₂) | 3.5 - 4.5 | Broad singlet, confirms the presence of primary amine groups. |
| ¹H | Methylene (-CH₂) | 2.2 - 2.7 | A quartet, indicating coupling with the adjacent methyl group protons. |
| ¹H | Methyl (-CH₃) | 1.0 - 1.4 | A triplet from the ethyl groups and a singlet from the ring's methyl group. |
| ¹³C | Aromatic (C-NH₂) | 140 - 150 | Carbons directly bonded to the electron-donating amine groups are significantly shifted downfield. |
| ¹³C | Aromatic (Ar-C) | 110 - 140 | Provides a fingerprint for the substitution pattern on the benzene (B151609) ring. |
| ¹³C | Aliphatic (-CH₂CH₃) | 15 - 30 | Confirms the presence and environment of the ethyl side chains. |
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that is particularly well-suited for real-time, in-line monitoring of chemical manufacturing processes, including polymer curing. It measures the overtone and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds.
In the context of DETDA-based polymer systems, such as polyurethanes or epoxies, NIR spectroscopy can continuously monitor the concentration of reactants. For instance, in a polyurethane reaction, the disappearance of the isocyanate (-NCO) group and the formation of the urethane (B1682113) (-NH
Thermal Analysis Methods for Curing and Material Characterization
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for investigating the viscoelastic properties of polymers. wikipedia.orgyoutube.com It subjects a material to a sinusoidal stress and measures the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ) as a function of temperature or frequency. tainstruments.comijaem.net
In the context of Diethyl Toluene Diamine, DMA is crucial for characterizing the performance of DETDA-cured thermosets, such as epoxy resins. The analysis reveals key thermal transitions, most notably the glass transition temperature (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state. pbipolymer.com The Tg is a critical parameter for defining the service temperature range of a material. It can be identified by the onset of a sharp drop in the storage modulus, the peak of the loss modulus, or the peak of the tan δ curve. tainstruments.compbipolymer.com
Research on epoxy systems cured with DETDA utilizes DMA to understand how formulation changes affect thermomechanical behavior. For instance, varying the ratio of DETDA to other hardeners can be used to tailor the crosslink density and chain flexibility of the final polymer network. researchgate.net DMA results demonstrate how these modifications influence the storage modulus, which is a measure of the material's stiffness, and the glass transition temperature.
Table 1: Representative DMA Findings for a DETDA-Cured Epoxy System
| Property | Measurement | Significance |
| Storage Modulus (E') | Decreases sharply at Tg | Indicates the material's stiffness and load-bearing capacity. |
| Loss Modulus (E'') | Reaches a maximum at Tg | Represents the energy dissipated as heat due to molecular motion. |
| Tan Delta (tan δ) | Peak value corresponds to Tg | The ratio of E'' to E', indicating the material's damping ability. |
| Glass Transition (Tg) | ~150-180 °C | Defines the upper service temperature limit for structural applications. |
Note: The specific values can vary significantly based on the exact epoxy resin, curing cycle, and presence of other additives or fillers.
Microscopic and Advanced Structural Analysis
Microscopic and structural analysis techniques are essential for visualizing the morphology and internal structure of DETDA-cured materials from the micro- to the nano-scale. This understanding is critical for correlating processing conditions and material composition with final performance properties like strength and toughness.
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and fracture surfaces of materials. In the study of DETDA-cured polymers, SEM analysis of fracture surfaces provides invaluable insights into the failure mechanisms. For example, the appearance of the fracture surface can reveal whether a failure was brittle or ductile. researchgate.net
Table 2: SEM Observations of Fracture Surfaces in DETDA-Cured Epoxy
| Feature | Description | Implication for Material Properties |
| River Patterns | Lines radiating from a crack initiation point. | Characteristic of brittle fracture in smooth, glassy regions. |
| Globular Heterogeneities | Small, nodular structures observed on the fracture surface. | Indicates micro-phase separation and can influence toughness. dtic.mil |
| Crack Path | Deflection of the crack around denser nodules. | Suggests a mechanism for energy dissipation, enhancing fracture toughness. dtic.mil |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features. It is particularly useful for examining the fine structure within polymer matrices and the dispersion of nanofillers in DETDA-cured composites. nasa.govresearchgate.net
In research on DETDA-based systems, TEM can be employed to observe the size, shape, and distribution of nanoparticles within the epoxy or polyurethane matrix. The quality of dispersion and the nature of the interface between the filler and the matrix are critical determinants of the composite's mechanical properties. nasa.gov TEM studies can reveal whether nanoparticles are well-exfoliated and uniformly distributed or if they exist as agglomerates, which can act as stress concentrators and degrade performance. The technique has been used to confirm the formation of nanodispersed particles within polymer matrices, with sizes that can be precisely measured. researchgate.net
X-ray Diffraction (XRD) is a primary technique for identifying crystalline materials and determining their crystal structure. measurlabs.com While DETDA-cured epoxy and polyurethane networks are typically amorphous, XRD is indispensable for the analysis of composite materials where crystalline fillers are incorporated.
The technique can be used to:
Identify Crystalline Phases : Confirm the identity of fillers (e.g., silica, carbon nanotubes, clays) within the polymer matrix. msesupplies.com
Assess Crystallinity : In semi-crystalline thermoplastic-toughened thermosets, XRD can quantify the degree of crystallinity, which affects mechanical properties.
Analyze Nanofiller Structure : For fillers like nanoclay, XRD is used to determine the interlayer spacing (d-spacing), indicating whether the clay is intercalated or exfoliated within the DETDA-cured matrix.
Measure Residual Stress : XRD can detect strain in the crystalline components of a material, which can arise from processing or mechanical loading. dtic.mil
An XRD pattern plots diffraction intensity against the diffraction angle (2θ). The positions and intensities of the peaks are unique to a material's crystal structure. A broad, featureless "hump" is characteristic of amorphous materials, like a fully cured DETDA-epoxy resin.
Table 3: Example XRD Analysis of a Filler in a DETDA-Polymer Composite
| 2θ Angle (°) | d-spacing (Å) | Corresponding Crystalline Phase |
| 20.8 | 4.27 | α-Quartz (Silica Filler) |
| 26.6 | 3.35 | α-Quartz (Silica Filler) |
| 50.1 | 1.82 | α-Quartz (Silica Filler) |
Chromatographic and Mass Spectrometric Techniques for Product Analysis
These analytical methods are vital for separating, identifying, and quantifying the chemical components in a mixture. They are applied in the analysis of DETDA purity, the identification of isomers, and the study of its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification provided by mass spectrometry. brjac.com.br It is an ideal method for analyzing volatile and semi-volatile organic compounds like DETDA and its derivatives.
In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and affinity for the stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. nih.gov
GC-MS has been developed for the sensitive determination of toluene diamine (TDA) isomers. nih.govnih.gov The methodology often involves sample preparation steps such as extraction and derivatization to improve volatility and detection. The method can distinguish between different isomers, such as 2,4-TDA and 2,6-TDA, based on their distinct retention times in the GC column and their unique mass fragmentation patterns. nih.gov
Table 4: Representative GC-MS Parameters for Toluene Diamine Isomer Analysis
| Parameter | Value / Description |
| GC Column | MXT-5 (12 m x 0.32 mm) or similar non-polar column. brjac.com.br |
| Carrier Gas | Helium or Hydrogen. brjac.com.br |
| Oven Program | Temperature ramp, e.g., 45°C to 240°C. brjac.com.br |
| Ionization Mode | Electron Impact (EI). |
| Key Mass Fragments (m/z) | Specific fragments used for identification and quantification of TDA isomers. |
| Derivatization Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) may be used to enhance detection. nih.govnih.gov |
Computational and Theoretical Investigations of Diethyl Toluene Diamine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an invaluable tool for understanding the intricacies of chemical reactions involving DETDA, from the synthesis of the molecule itself to its subsequent reactions in polymerization processes.
Elucidation of Reaction Mechanisms and Transition States in Synthesis
While specific DFT studies detailing the complete synthesis mechanism of Diethyl Toluene (B28343) Diamine are not extensively documented in publicly available literature, the principles of DFT can be applied to understand the key reaction steps. The synthesis of DETDA typically involves the ethylation of 2,4-toluene diamine (TDA). advanceseng.com DFT calculations can be employed to model the reaction pathways of this alkylation process.
These calculations would focus on identifying the transition states of the reaction, which are the highest energy points along the reaction coordinate. By determining the structure and energy of these transition states, the activation energy for the reaction can be calculated, providing insight into the reaction kinetics. For instance, DFT could be used to model the interaction of the amine groups of TDA with an ethylating agent, elucidating the stepwise addition of ethyl groups. The calculations would help in understanding the regioselectivity of the reaction and the conditions required to favor the formation of the desired DETDA isomers.
In the broader context of epoxy-amine reactions, DFT studies have highlighted the importance of hydrogen bonding and other noncovalent interactions in determining reactivity. acs.org These studies show that such interactions can significantly influence the energy of the transition state. acs.org It is plausible that similar interactions play a crucial role in the synthesis of DETDA, and DFT would be the appropriate tool to investigate these effects.
Electronic Structure and Reactivity Prediction of Diethyl Toluene Diamine and Derivatives
DFT is a powerful method for analyzing the electronic structure of molecules like DETDA and its derivatives, which in turn allows for the prediction of their chemical reactivity. By calculating the distribution of electron density, molecular orbitals, and other electronic properties, a detailed picture of the molecule's reactive sites can be obtained.
Key parameters derived from DFT calculations, often referred to as reactivity descriptors, include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and shape of these frontier orbitals are crucial in predicting how a molecule will interact with other species. For an amine like DETDA, the HOMO is typically localized on the nitrogen lone pairs, indicating that these sites are nucleophilic and will readily react with electrophiles, such as the epoxide groups in epoxy resins.
Fukui Functions: These functions provide a more detailed picture of local reactivity by indicating which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govfrontiersin.org
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For DETDA, the ESP map would show negative potential around the nitrogen atoms, confirming their nucleophilic character.
Theoretical studies on the basicity of aromatic diamines have shown that both steric and electronic effects play a significant role. acs.org DFT calculations can quantify these effects for DETDA, providing a theoretical basis for its observed reactivity as a curing agent. The electron-donating nature of the ethyl and methyl groups on the aromatic ring influences the electron density on the amine groups, thereby affecting their nucleophilicity and reactivity.
Thermodynamic and Kinetic Parameter Calculations for Chemical Processes
DFT calculations can provide valuable quantitative data on the thermodynamics and kinetics of chemical processes involving DETDA. By calculating the energies of reactants, products, and transition states, key parameters can be determined.
Thermodynamic Parameters:
Enthalpy of Reaction (ΔH): The change in enthalpy during a reaction can be calculated from the total energies of the reactants and products. This indicates whether a reaction is exothermic or endothermic.
Gibbs Free Energy of Reaction (ΔG): By including entropy and temperature effects, the Gibbs free energy change can be calculated to determine the spontaneity of a reaction under specific conditions.
Kinetic Parameters:
Activation Energy (Ea): As mentioned previously, the energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
Rate Constants (k): Through transition state theory, the calculated activation energy can be used to estimate the rate constant of a reaction.
For the curing reaction of an epoxy resin with DETDA, DFT can be used to calculate the activation energies for the reaction of the primary and secondary amines of DETDA with the epoxide ring. This allows for a theoretical understanding of the curing kinetics. It is generally observed that the primary amine is more reactive than the secondary amine, and DFT calculations can provide a quantitative basis for this difference.
Below is a hypothetical data table illustrating the type of thermodynamic and kinetic parameters that could be obtained from DFT calculations for the reaction of an epoxy group with DETDA.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Primary Amine + Epoxide | -25.0 | -15.5 | 12.0 |
| Secondary Amine + Epoxide | -23.5 | -14.0 | 14.5 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of DETDA, MD simulations are particularly useful for investigating the evolution of polymer networks and predicting the macroscopic properties of the resulting materials.
Modeling of Cross-linking Network Development and Evolution
MD simulations can be used to model the curing process of an epoxy resin with DETDA at an atomistic level. This involves creating a simulation box containing the initial mixture of epoxy and DETDA molecules and then simulating the formation of covalent bonds between the reactive sites over time.
The cross-linking process is typically simulated using a reactive force field or by employing algorithms that create bonds between reactive atoms when they are within a certain cutoff distance. As the simulation progresses, a three-dimensional cross-linked polymer network is formed. These simulations provide valuable insights into:
Network Topology: The detailed structure of the cross-linked network, including the distribution of cross-link densities and the formation of cyclic structures.
Gel Point: The point at which a continuous network is formed throughout the simulation box, which corresponds to the gelation of the polymer.
Volume Shrinkage: The change in the volume of the simulation box during the curing process can be monitored to predict the chemical shrinkage of the material.
Prediction and Simulation of Polymer Mechanical Properties
Once a realistic model of the cross-linked polymer network is generated, MD simulations can be used to predict its mechanical properties. This is typically done by subjecting the simulation box to virtual mechanical tests, such as uniaxial tension, compression, or shear deformation.
By applying a strain to the simulation box and measuring the resulting stress, a stress-strain curve can be generated. From this curve, various mechanical properties can be calculated, including:
Young's Modulus (E): A measure of the stiffness of the material.
Poisson's Ratio (ν): A measure of the transverse contraction of the material when it is stretched.
Shear Modulus (G): A measure of the material's resistance to shearing deformation.
Bulk Modulus (K): A measure of the material's resistance to compression.
Glass Transition Temperature (Tg): By simulating the material at different temperatures and monitoring properties such as density or specific volume, the glass transition temperature can be determined.
The following interactive data table presents typical mechanical properties of an epoxy/DETDA system at different degrees of cross-linking, as can be predicted from MD simulations.
| Degree of Cross-linking (%) | Young's Modulus (GPa) | Density (g/cm³) | Glass Transition Temperature (K) |
| 0 | 0.1 | 1.10 | 250 |
| 20 | 0.5 | 1.12 | 300 |
| 40 | 1.5 | 1.14 | 350 |
| 60 | 2.5 | 1.16 | 400 |
| 80 | 3.5 | 1.18 | 450 |
| 95 | 4.0 | 1.20 | 480 |
MD simulations provide a powerful link between the molecular structure of a DETDA-cured polymer and its macroscopic mechanical behavior, enabling the computational design and optimization of these materials for specific applications.
Analysis of Molecular Transport Phenomena in Polymer Matrices
The study of molecular transport phenomena in polymer matrices containing this compound (DETDA) is critical for understanding the curing process and predicting the final properties of the thermoset material. arxiv.org Molecular Dynamics (MD) simulations have emerged as a powerful tool for investigating these phenomena at an atomic scale. aiaa.orgarxiv.org These simulations model the movement of individual molecules over time, providing insights into diffusion, viscosity, and the structural evolution of the polymer network. researchgate.net
In epoxy-amine systems, where DETDA acts as a curing agent, the transport of DETDA and epoxy monomers is essential for the progression of the crosslinking reaction. wikipedia.orgatamanchemicals.comgantrade.com At the beginning of the curing process, the monomers have relatively high mobility. As the reaction proceeds, a crosslinked polymer network forms, which significantly hinders molecular motion. nih.gov
MD simulations have shown that the diffusion coefficients of all constituent molecules, including DETDA, epoxy resins, and any unreacted monomers, decrease as the crosslinking conversion ratio increases. nih.gov This is because the formation of covalent bonds restricts the segmental motion of the polymer chains, reducing the available free volume for molecular transport. nih.gov The phenomenon is governed by Fick's laws of diffusion, where the diffusion coefficient (D) is a key parameter. lbl.gov
Temperature is another critical factor influencing molecular transport. Studies on similar epoxy-amine systems demonstrate that the diffusion coefficient of the curing agent increases with temperature at a given crosslinking ratio. nih.gov Higher temperatures provide the molecules with greater thermal energy, enhancing their mobility and ability to move through the increasingly viscous and constrained environment of the curing polymer matrix. nih.gov The relationship between the glass transition temperature (Tg) of the polymer and the curing temperature also plays a crucial role; as the system's Tg approaches and surpasses the curing temperature, diffusion becomes severely restricted in a process known as vitrification. lbl.gov
The following table, based on trends observed in molecular dynamics studies of epoxy-amine systems, illustrates the conceptual relationship between the diffusion coefficient of a diamine curing agent, the crosslinking density, and temperature.
| Crosslinking Density (%) | Temperature (K) | Relative Diffusion Coefficient (D/D₀) |
|---|---|---|
| 0 | 350 | 1.00 |
| 25 | 350 | 0.45 |
| 50 | 350 | 0.10 |
| 75 | 350 | 0.02 |
| 0 | 400 | 1.80 |
| 25 | 400 | 0.81 |
| 50 | 400 | 0.18 |
| 75 | 400 | 0.04 |
Note: This table is illustrative, representing qualitative trends where D₀ is the initial diffusion coefficient at 0% crosslinking and 350 K. Actual values are system-specific.
Quantum Chemical Modeling of Intermolecular Interactions within Polymer Systems
Quantum chemical modeling provides fundamental insights into the non-covalent intermolecular interactions that govern the structure and properties of polymer systems cured with DETDA. These calculations, operating at the level of electron orbitals and charge distributions, can accurately quantify the strength and nature of forces such as hydrogen bonds and van der Waals interactions. helsinki.fidntb.gov.ua
In epoxy systems cured with DETDA, the reaction between the primary and secondary amines of DETDA and the epoxide rings of the resin results in the formation of hydroxyl (-OH) groups and tertiary amines. arxiv.org These newly formed hydroxyl groups are potent hydrogen bond donors, while the nitrogen atoms and any residual oxygen atoms in the epoxy backbone act as hydrogen bond acceptors. nih.gov
For instance, the hydrogen bond between a hydroxyl group formed from the epoxy-amine reaction and a nitrogen atom on a nearby DETDA moiety contributes significantly to the inter-chain adhesion. Quantum chemical calculations can elucidate the precise energy of this bond. Furthermore, these models can analyze weaker, yet cumulatively significant, van der Waals forces between the aromatic rings of the DETDA molecule and the polymer backbone. dntb.gov.ua
The results from these quantum mechanical calculations are often used to develop and refine the parameters for classical force fields used in larger-scale Molecular Dynamics simulations, ensuring that the MD studies of molecular transport and mechanical properties are grounded in an accurate representation of the underlying chemical physics. arxiv.orgarxiv.org
The following table provides representative data on the types of intermolecular interactions present in a DETDA-cured epoxy system and their typical energy ranges as determined by quantum chemical calculations.
| Interacting Groups | Type of Interaction | Typical Calculated Energy (kJ/mol) |
|---|---|---|
| Polymer-OH ··· N-Polymer | Hydrogen Bond | -20 to -40 |
| Polymer-OH ··· O-Polymer (Ether) | Hydrogen Bond | -15 to -30 |
| Aromatic Ring (DETDA) ··· Aromatic Ring (Epoxy) | π-π Stacking (van der Waals) | -5 to -15 |
| Alkyl Group ··· Alkyl Group | Dispersion (van der Waals) | -2 to -8 |
Note: This table presents typical energy ranges for specific interaction types. The exact values depend on the specific molecular geometry and the level of theory used in the calculation.
Q & A
Q. Q1. What are the common synthetic routes for DETDA, and how do reaction conditions influence yield?
DETDA is synthesized via ethylation of toluene diamine (TDA) using ethylene or ethanol as alkylating agents. A novel environmentally friendly method employs acidic zeolites (e.g., ZSM-5) as catalysts. Key reaction parameters include:
- Temperature : 300–350°C (optimized for ethylation steps).
- Pressure : ~10 MPa.
- Catalyst loading : 18–20 wt% (e.g., triethylamine or NaOH-treated zeolites).
- Ethanol-to-TDA molar ratio : 2:1 to minimize over-ethylation to TETDA (triethyl derivative) .
Methodological Insight : Zeolite modification (e.g., NaOH treatment) increases mesoporosity, enhancing external Brønsted acid sites critical for ethylation efficiency. Smaller zeolite crystals (<1 µm) improve diffusion and selectivity for DETDA (>75% yield) .
Q. Q2. Which analytical techniques are standard for characterizing DETDA purity and structure?
- GC-MS : Quantifies diamine isomers (e.g., 75.5–81% 3,5-diethyl-toluene-2,4-diamine and 18–20% 3,5-diethyl-toluene-2,6-diamine) .
- NH3-TPD and Pyridine-FTIR : Measures Brønsted/Lewis acidity of catalysts (critical for ethylation efficiency) .
- Amine Value Titration : 625–635 mg KOH/g (indicates reactivity as a curing agent) .
- Physical Properties : Density (1.022 g/cm³), viscosity (155 cP at 25°C), and refractive index (1.581) .
Advanced Synthesis and Catalysis
Q. Q3. How can zeolite catalysts be optimized to improve DETDA selectivity and reduce byproducts?
- Mesopore Engineering : NaOH treatment of ZSM-5 introduces mesopores (2–50 nm), increasing external surface area and accessibility to active acid sites. This reduces pore diffusion limitations, lowering TETDA formation (<5%) .
- Acid Site Distribution : External Brønsted acid sites (identified via pyridine-FTIR) are more effective than internal sites for ethylation. Catalysts with higher external acidity (≥0.5 mmol/g) achieve >80% DETDA selectivity .
Q. Q4. How does DETDA enhance the mechanical properties of polyurethane (PU) and epoxy resins?
- Chain Extension : DETDA reacts rapidly with isocyanate prepolymers (30x faster than MOCA), forming urea linkages that improve tensile strength (>25 MPa) and elongation at break (>300%) .
- Epoxy Curing : In bisphenol-F epoxy systems, DETDA provides high crosslinking density, resulting in glass transition temperatures (Tg) >120°C and superior hydrolytic stability .
Methodological Note : Molecular dynamics (MD) simulations using COMPASS force fields predict Young’s modulus (~3.2 GPa) and shear modulus (~1.5 GPa) for DETDA-cured epoxies, aligning with experimental data .
Q. Q5. What role does DETDA play in reaction injection molding (RIM) and spray polyurea elastomers?
- Fast Kinetics : DETDA’s low viscosity (155 cP at 25°C) and rapid reactivity reduce demold times to <5 minutes in RIM processes .
- Dynamic Properties : Enhances energy absorption in automotive elastomers (e.g., 40% rebound resilience) via phase-separated hard segments .
Toxicology and Safety
Q. Q6. What are the occupational exposure risks of DETDA, and how are they mitigated?
- Dermal Sensitization : DETDA is less toxic than MOCA but still a weak sensitizer (EC3 = 19% in murine LLNA assays). Skin contact during handling requires PPE (gloves, goggles) .
- Cross-Reactivity : No respiratory sensitization or cross-reactivity with toluene diisocyanate (TDI) observed in murine asthma models .
Advanced Analytical Challenges
Q. Q7. How do isomer ratios impact DETDA’s performance in polymer systems?
Q. Q8. Why do synthesis studies report conflicting DETDA yields under similar conditions?
Discrepancies arise from:
- Catalyst Deactivation : Coke formation on zeolites reduces acidity over time, affecting reproducibility.
- Isomer Detection Limits : Impurities (e.g., <0.1% residual TDA) may skew GC-MS results .
Recommendation : Standardize catalyst regeneration protocols and use internal standards (e.g., deuterated TDA) for analytical calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
